Cas no 58666-82-3 (1,4-Benzenediamine, N-(1-ethyl-3-methylpentyl)-N'-(1-methylethyl)-)
58666-82-3 structure
Product Name:1,4-Benzenediamine, N-(1-ethyl-3-methylpentyl)-N'-(1-methylethyl)-
CAS No:58666-82-3
MF:C17H30N2
MW:262.433504581451
CID:341308
PubChem ID:71443411
Update Time:2025-04-19
1,4-Benzenediamine, N-(1-ethyl-3-methylpentyl)-N'-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenediamine, N-(1-ethyl-3-methylpentyl)-N'-(1-methylethyl)-
- 4-N-(5-methylheptan-3-yl)-1-N-propan-2-ylbenzene-1,4-diamine
- DTXSID30852236
- 58666-82-3
- N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine
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- Inchi: 1S/C17H30N2/c1-6-14(5)12-15(7-2)19-17-10-8-16(9-11-17)18-13(3)4/h8-11,13-15,18-19H,6-7,12H2,1-5H3
- InChI Key: MBOVVEXOFQXKAY-UHFFFAOYSA-N
- SMILES: N(C1C=CC(=CC=1)NC(C)C)C(CC)CC(C)CC
Computed Properties
- Exact Mass: 262.2411
- Monoisotopic Mass: 262.240898965g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 24.1Ų
Experimental Properties
- PSA: 24.06
1,4-Benzenediamine, N-(1-ethyl-3-methylpentyl)-N'-(1-methylethyl)- Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
58666-82-3 (1,4-Benzenediamine, N-(1-ethyl-3-methylpentyl)-N'-(1-methylethyl)-) Related Products
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